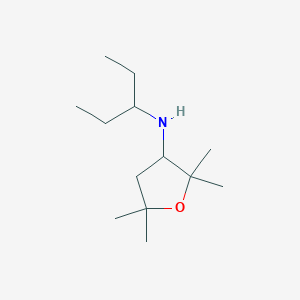
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromomethyl and methoxymethyl substituents on the thiophene ring, along with a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2-(methoxymethyl)thiophene-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
科学的研究の応用
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
- 5-Bromothiophene-3-carboxylic acid
- 2-Methoxymethylthiophene-3-carboxylic acid
- 5-(Chloromethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
Uniqueness
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is unique due to the combination of its bromomethyl and methoxymethyl substituents, which confer distinct reactivity and potential biological activity. The presence of both electron-donating (methoxymethyl) and electron-withdrawing (bromomethyl) groups can influence the compound’s chemical behavior and interactions with other molecules.
特性
分子式 |
C8H9BrO3S |
|---|---|
分子量 |
265.13 g/mol |
IUPAC名 |
5-(bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H9BrO3S/c1-12-4-7-6(8(10)11)2-5(3-9)13-7/h2H,3-4H2,1H3,(H,10,11) |
InChIキー |
FULCXQNBWQPIOQ-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C=C(S1)CBr)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)




![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)



![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)

